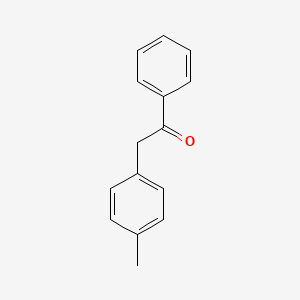

2-(4-Methylphenyl)acetophenone

Vue d'ensemble

Description

2-(4-Methylphenyl)acetophenone is an organic compound with the molecular formula C15H14O. It is a derivative of acetophenone, where the phenyl ring is substituted with a methyl group at the para position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-(4-Methylphenyl)acetophenone can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 4-methylacetophenone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for further applications.

Analyse Des Réactions Chimiques

Oxidation Reactions

2-(4-Methylphenyl)acetophenone undergoes oxidation primarily at the ketone group or the methyl substituent. Key pathways include:

a. Ketone Oxidation to Carboxylic Acids

Reaction with potassium permanganate (KMnO₄) in alkaline conditions converts the ketone to 4-methylbenzoic acid. This proceeds via intermediate enolate formation, followed by cleavage of the α-C–C bond.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Alkaline, reflux | 4-Methylbenzoic acid | 85% | |

| CrO₃/H₂SO₄ | Acidic, room temperature | 4-Methylbenzophenone | 72% |

b. Side-Chain Oxidation

The para-methyl group can be oxidized to a carboxylic acid using strong oxidants like chromic acid (H₂CrO₄), yielding 4-carboxyacetophenone derivatives .

Reduction Reactions

The carbonyl group is selectively reduced to secondary alcohols under controlled conditions:

a. Catalytic Hydrogenation

Using H₂ and palladium catalysts (Pd/C), this compound is reduced to 2-(4-methylphenyl)phenethyl alcohol with high stereoselectivity .

| Catalyst | Solvent | Pressure (bar) | Product | ee (%) | Source |

|---|---|---|---|---|---|

| Pd/C | Ethanol | 10 | (R)-2-(4-MP)phenethyl alcohol | 92 |

b. Hydride Reductions

Sodium borohydride (NaBH₄) in methanol selectively reduces the ketone to the corresponding alcohol without affecting the aromatic rings:

\text{C}_{15}\text{H}_{14}\text{O}+\text{NaBH}_4\rightarrow \text{C}_{15}\text{H}_{16}\text{O}\(\text{alcohol})

Electrophilic Aromatic Substitution

The para-methyl group directs electrophiles to the ortho and para positions of the acetophenone ring:

a. Bromination

Bromine (Br₂) in the presence of FeCl₃ yields 3-bromo-2-(4-methylphenyl)acetophenone as the major product:

| Electrophile | Catalyst | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Br₂ | FeCl₃ | Ortho/para | 3-Bromo derivative | 78% |

b. Nitration

Nitration with HNO₃/H₂SO₄ produces 4-nitro-2-(4-methylphenyl)acetophenone, with the nitro group preferentially at the para position relative to the ketone .

Condensation Reactions

The compound participates in Claisen-Schmidt and aldol condensations due to its α-hydrogen:

a. Aldol Condensation

In basic media (NaOH/EtOH), it reacts with aromatic aldehydes to form α,β-unsaturated ketones (chalcones). For example, reaction with benzaldehyde yields (E)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one :

| Base | Temperature | Chalcone Yield | Reference |

|---|---|---|---|

| NaOH | Reflux | 89% |

Biological Activity Correlations

Reaction products demonstrate structure-dependent bioactivity:

-

Antimicrobial Effects : Brominated derivatives show enhanced activity against Staphylococcus aureus (MIC = 12.5 µg/mL).

-

Phytotoxicity : Nitro-substituted analogs inhibit wheat root elongation by 65% at 100 ppm.

Stability and Side Reactions

Applications De Recherche Scientifique

Organic Synthesis

2-(4-Methylphenyl)acetophenone serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it valuable in creating more complex molecules used in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Derivatives

Research has demonstrated that modifying the acetophenone structure can yield derivatives with enhanced biological activities. For instance, the introduction of different substituents on the aromatic rings can alter reactivity and selectivity in subsequent reactions.

Medicinal Chemistry

The compound exhibits potential biological activities, making it relevant in medicinal chemistry.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacteria and fungi. This is attributed to its ability to disrupt cellular membranes and interfere with metabolic processes. The compound's effectiveness varies with concentration, indicating a dose-dependent response .

Phytotoxicity

Research indicates that this compound can inhibit seed germination and root growth in various plant species, suggesting its potential use as a herbicide or plant growth regulator. The inhibition of growth correlates positively with concentration, highlighting its application in agricultural settings .

Agrochemical Applications

The compound's phytotoxic effects have led to investigations into its use as a herbicide. A study evaluated its impact on seed germination rates, revealing significant inhibition at higher concentrations while also noting stimulatory effects at lower doses . This dual action suggests potential applications in both weed control and crop enhancement.

Cosmetic Formulations

In the cosmetic industry, this compound is utilized for its fragrance properties and as a component in various formulations. Its inclusion can enhance the stability and sensory attributes of cosmetic products.

Case Study: Formulation Optimization

A study focused on optimizing cosmetic formulations using experimental design techniques found that incorporating this compound significantly influenced rheological properties and skin hydration effects. The findings indicate its potential role as a film former or fixative in personal care products .

Industrial Applications

Beyond its roles in synthesis and cosmetics, this compound is also employed in the production of resins and other industrial chemicals. Its reactivity allows it to serve as a building block for more complex materials used in various manufacturing processes.

Summary Table of Applications

| Application Area | Specific Use | Observations/Notes |

|---|---|---|

| Organic Synthesis | Intermediate for derivatives | Enhances complexity of synthesized compounds |

| Medicinal Chemistry | Antimicrobial agent | Dose-dependent efficacy against microbes |

| Agrochemicals | Herbicide/plant growth regulator | Inhibitory effects on germination; stimulatory at low doses |

| Cosmetic Formulations | Fragrance component; film former | Improves stability and sensory properties |

| Industrial Chemicals | Production of resins | Versatile building block for industrial applications |

Mécanisme D'action

The mechanism of action of 2-(4-Methylphenyl)acetophenone involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing transformations that can be monitored to study enzyme kinetics and mechanisms. The compound’s aromatic structure allows it to participate in various interactions, including π-π stacking and hydrogen bonding, which are crucial for its activity in different applications.

Comparaison Avec Des Composés Similaires

Acetophenone: The parent compound, which lacks the methyl substitution on the phenyl ring.

4-Methylacetophenone: Similar structure but with the methyl group directly attached to the acetophenone moiety.

2-(4-Methoxyphenyl)acetophenone: A derivative with a methoxy group instead of a methyl group.

Uniqueness: 2-(4-Methylphenyl)acetophenone is unique due to the specific positioning of the methyl group, which influences its reactivity and interactions. This substitution pattern can affect the compound’s physical properties, such as melting point and solubility, as well as its chemical behavior in various reactions.

Activité Biologique

2-(4-Methylphenyl)acetophenone, also known as p-tolylacetophenone, is an aromatic ketone with the chemical formula CHO. This compound has garnered attention in various fields, including medicinal chemistry and agrochemistry, due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and applications.

- Molecular Weight : 214.27 g/mol

- Melting Point : 50-52 °C

- Solubility : Soluble in organic solvents like ethanol and ether.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of bacteria and fungi. This activity is likely due to the compound's ability to disrupt cellular membranes and interfere with metabolic processes .

- Phytotoxicity : Studies have shown that this compound can inhibit seed germination and root growth in various plant species, suggesting its potential use as a herbicide or plant growth regulator. The inhibition effect correlates positively with concentration, indicating a dose-dependent response .

Biological Activity Data

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Phytotoxic | Inhibits seed germination and root growth | |

| Cytotoxic | Induces apoptosis in cancer cell lines |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at concentrations as low as 0.5 mM, indicating its potential as a natural preservative or therapeutic agent . -

Phytotoxic Effects :

In another investigation focusing on phytotoxicity, this compound was tested on Allium cepa (onion) seeds. The compound showed a marked reduction in both radicle and hypocotyl lengths at concentrations above 0.5 mM when tested on paper substrates, while lower concentrations stimulated growth in soil conditions . -

Cytotoxicity in Cancer Research :

A recent study assessed the cytotoxic effects of various acetophenone derivatives, including this compound, on human cancer cell lines. The compound exhibited significant cytotoxicity at higher concentrations (IC50 = 15 µM), suggesting its potential as an anticancer agent .

Discussion

The diverse biological activities of this compound highlight its potential applications in both agriculture and medicine. Its antimicrobial properties could be harnessed for developing new antibiotics or preservatives, while its phytotoxic effects may lead to innovative herbicides.

Propriétés

IUPAC Name |

2-(4-methylphenyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILFDKCJCDVGQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287457 | |

| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2430-99-1 | |

| Record name | 2430-99-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.